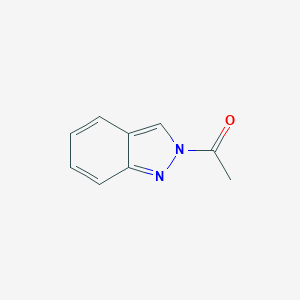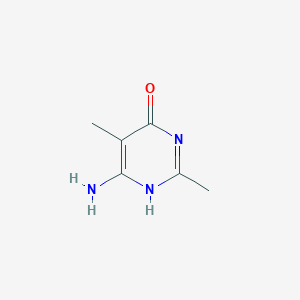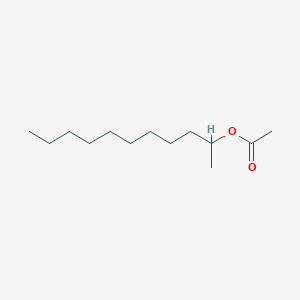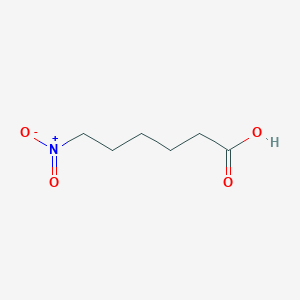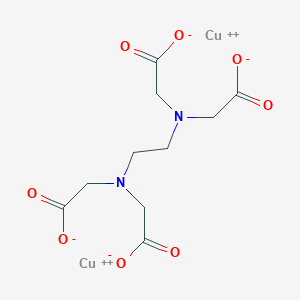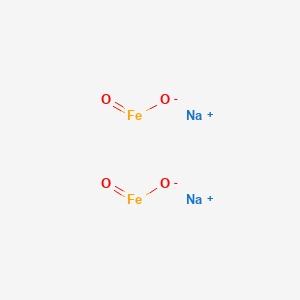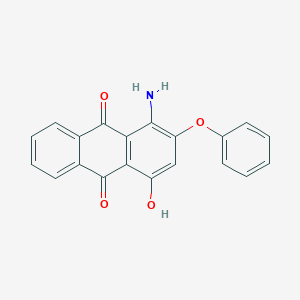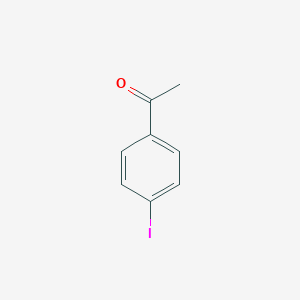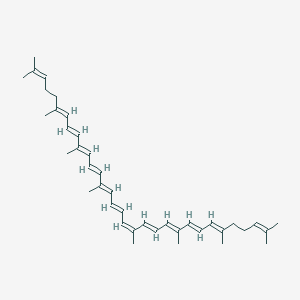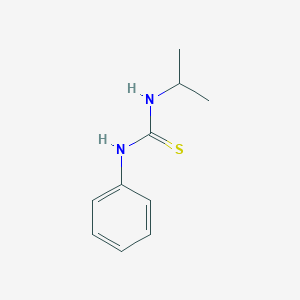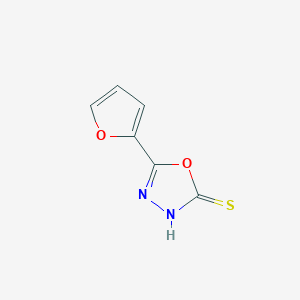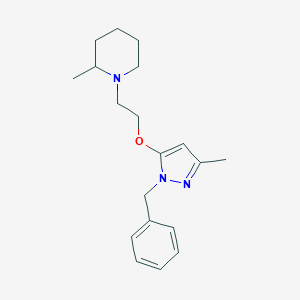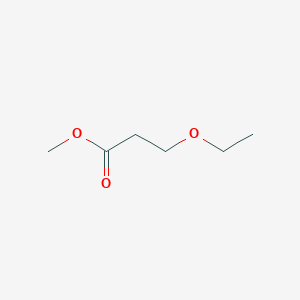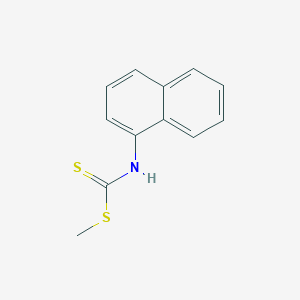
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI), also known as CMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMN is a thiol compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) is not fully understood, but it is believed to be related to its thiol group. Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been shown to react with thiol groups on proteins, leading to changes in protein structure and function. Additionally, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been shown to induce oxidative stress in cells, which may contribute to its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been shown to have various biochemical and physiological effects, including antioxidant activity, inhibition of cancer cell growth, and modulation of protein structure and function. Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) in lab experiments is its thiol group, which allows it to react with proteins and other biomolecules. Additionally, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) is relatively easy to synthesize and purify, making it a convenient reagent for research. However, one limitation of using Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI). One area of interest is the development of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI)-based anticancer drugs, which could potentially be used to treat a variety of cancers. Additionally, further investigation is needed to fully understand the mechanism of action of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) and its effects on protein structure and function. Finally, the potential applications of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) in materials science, such as the synthesis of thiol-functionalized polymers and nanoparticles, warrant further investigation.
Métodos De Síntesis
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) can be synthesized using a two-step process involving the reaction of naphthalene-1-thiol with methyl chloroformate followed by the reaction of the resulting intermediate with sodium sulfide. The resulting product is purified using column chromatography to obtain pure Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI).
Aplicaciones Científicas De Investigación
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been used as a thiol reagent to investigate the role of thiols in protein structure and function. In materials science, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been studied for its potential as a precursor for the synthesis of thiol-functionalized polymers and nanoparticles.
Propiedades
Número CAS |
13037-43-9 |
|---|---|
Nombre del producto |
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) |
Fórmula molecular |
C12H11NS2 |
Peso molecular |
233.4 g/mol |
Nombre IUPAC |
methyl N-naphthalen-1-ylcarbamodithioate |
InChI |
InChI=1S/C12H11NS2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) |
Clave InChI |
AMWMILZYBSFDJC-UHFFFAOYSA-N |
SMILES isomérico |
CSC(=NC1=CC=CC2=CC=CC=C21)S |
SMILES |
CSC(=S)NC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CSC(=S)NC1=CC=CC2=CC=CC=C21 |
Otros números CAS |
13037-43-9 |
Sinónimos |
1-Naphthalenedithiocarbamic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



